

An In-depth Technical Guide to 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)thiazole-2-carboxylic acid

Cat. No.: B1319602

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)thiazole-2-carboxylic acid, with the CAS number 944900-55-4, is a fluorinated heterocyclic compound. The presence of both a thiazole ring and a trifluoromethyl group suggests its potential utility as a building block in medicinal chemistry and materials science. Thiazole moieties are present in numerous biologically active compounds, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a summary of the available chemical and physical properties of this compound.

It is important to note that while the fundamental properties of this molecule can be identified, a comprehensive body of experimental data is not readily available in the public domain. Much of the quantitative data presented is based on computational predictions and should be considered with appropriate caution pending experimental verification.

Core Chemical Properties

A summary of the key chemical identifiers for **4-(Trifluoromethyl)thiazole-2-carboxylic acid** is provided below.

Property	Value	Reference
CAS Number	944900-55-4	[1]
Molecular Formula	C ₅ H ₂ F ₃ NO ₂ S	[1]
Molecular Weight	197.14 g/mol	[1]
Canonical SMILES	<chem>C1=C(N=C(S1)C(=O)O)C(F)(F)F</chem>	
InChI Key	UJIAFLBUSAICKJ-UHFFFAOYSA-N	

Physicochemical Data (Predicted)

The following table summarizes predicted physicochemical properties. These values are computationally derived and have not been experimentally confirmed.

Property	Predicted Value
Density	1.668 g/cm ³
Boiling Point	294.305 °C at 760 mmHg
Refractive Index	1.498
Flash Point	131.8 °C
pKa	2.49 ± 0.10
LogP	1.86010

Spectroscopic Data Analysis (Theoretical)

Detailed experimental spectral data for **4-(Trifluoromethyl)thiazole-2-carboxylic acid** is not currently available in published literature. However, based on the molecular structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be simple, showing a singlet for the proton on the thiazole ring (C5-H) and a broad singlet for the carboxylic acid proton (-COOH). The chemical shift of the thiazole proton would likely be in the downfield region, influenced by the electronegativity of the surrounding heteroatoms and the trifluoromethyl group. The carboxylic acid proton signal would be expected at a chemical shift greater than 10 ppm and would be exchangeable with D_2O .
- ^{13}C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the lowest field (typically >160 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The two sp^2 hybridized carbons of the thiazole ring would have distinct chemical shifts.
- ^{19}F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **4-(Trifluoromethyl)thiazole-2-carboxylic acid** would be characterized by the following absorption bands:

- A very broad O-H stretching band for the carboxylic acid, typically in the range of $3300\text{-}2500\text{ cm}^{-1}$.^[2]
- A strong C=O stretching band for the carboxylic acid, expected around $1700\text{-}1725\text{ cm}^{-1}$.^[2]
- C-F stretching bands for the trifluoromethyl group, typically strong and found in the $1350\text{-}1100\text{ cm}^{-1}$ region.
- C=N and C=C stretching vibrations from the thiazole ring in the $1650\text{-}1400\text{ cm}^{-1}$ region.
- A C-S stretching vibration, which is typically weak and can be difficult to identify.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 197. Common fragmentation patterns for carboxylic acids include the loss of $\bullet\text{OH}$

(M-17) and $\bullet\text{COOH}$ (M-45). Fragmentation of the thiazole ring and loss of the trifluoromethyl group ($\bullet\text{CF}_3$, M-69) are also plausible.

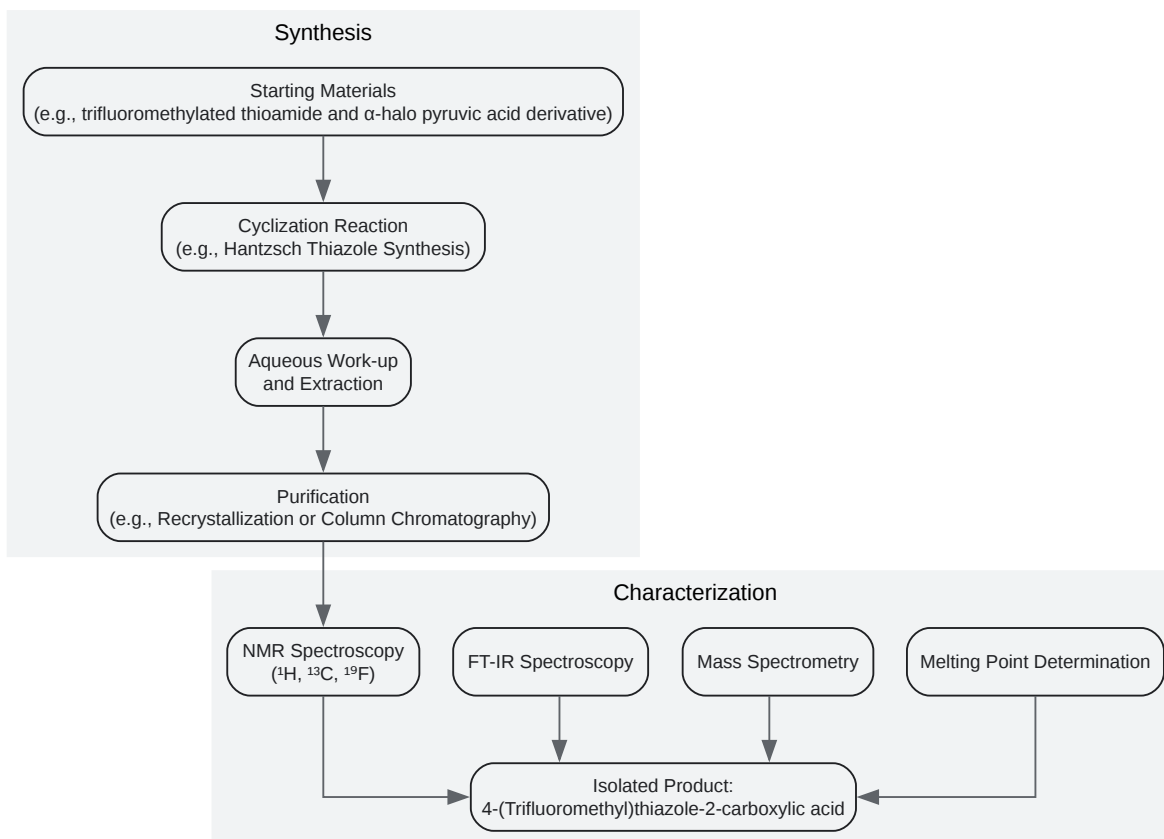
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **4-(Trifluoromethyl)thiazole-2-carboxylic acid** are not readily available. However, a general synthetic approach can be conceptualized based on established methods for the synthesis of thiazole-2-carboxylic acids.

A plausible synthetic route could involve the Hantzsch thiazole synthesis, reacting a suitable thioamide with an α -halocarbonyl compound, followed by functional group manipulations to introduce the trifluoromethyl group and form the carboxylic acid. A more direct approach might involve the cyclization of a precursor already containing the trifluoromethyl moiety.

Below is a hypothetical workflow for the synthesis and characterization of this compound.

Hypothetical Synthesis and Characterization Workflow



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Caption: Hypothetical workflow for the synthesis and characterization of **4-(Trifluoromethyl)thiazole-2-carboxylic acid**.

Biological Activity and Drug Development Potential

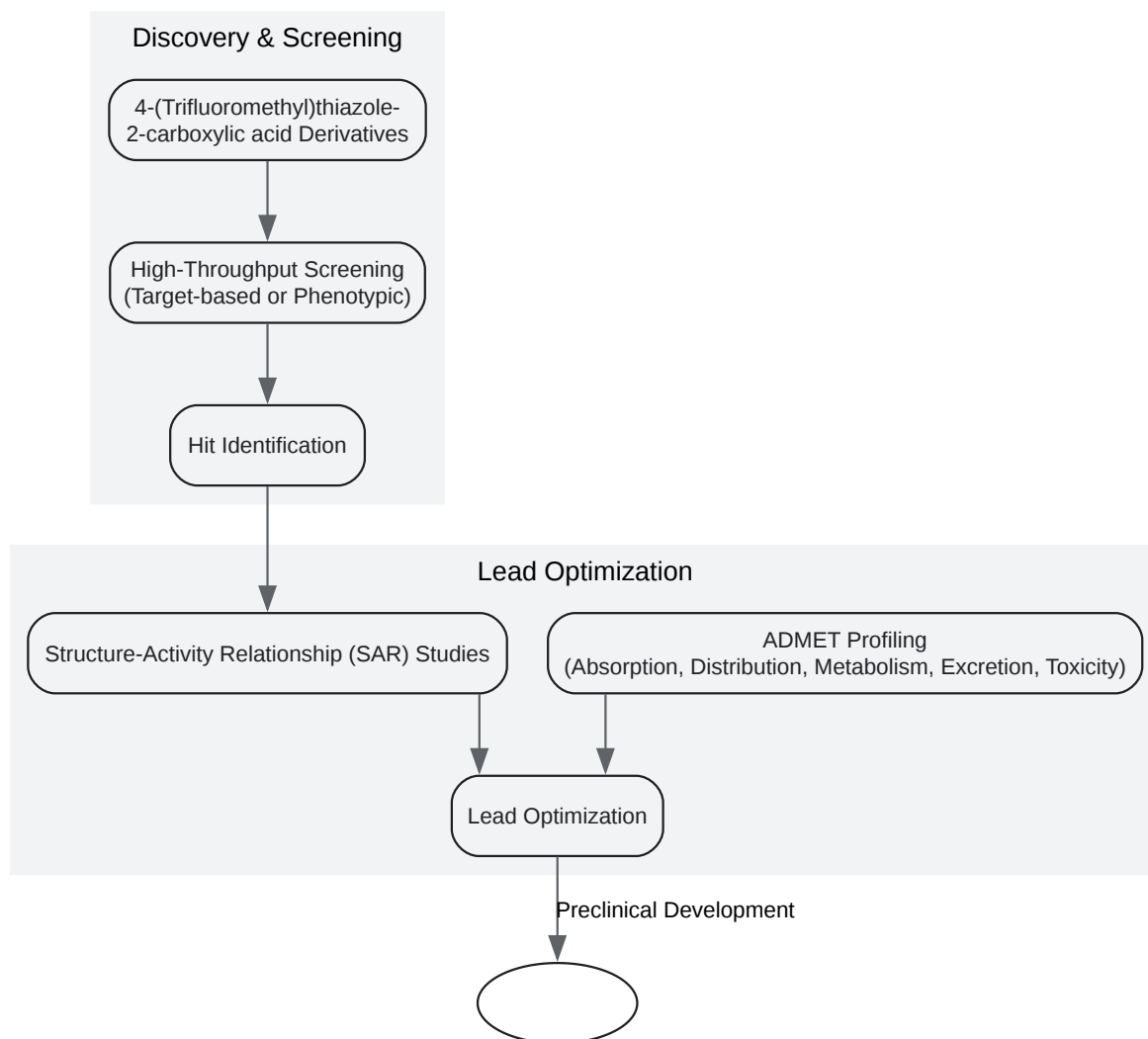
While there is no specific biological data available for **4-(Trifluoromethyl)thiazole-2-carboxylic acid**, the structural motifs it contains are of significant interest in drug discovery.

- **Thiazole Ring:** The thiazole ring is a common scaffold in many FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[3\]](#)[\[4\]](#)
- **Trifluoromethyl Group:** The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[\[5\]](#)

Given these characteristics, **4-(Trifluoromethyl)thiazole-2-carboxylic acid** is a promising candidate for use in the synthesis of novel therapeutic agents. Further research is required to explore its biological activities.

A generalized workflow for the initial stages of a drug discovery program involving a compound like this is illustrated below.

General Drug Discovery Workflow



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Caption: A simplified workflow illustrating the early stages of a drug discovery program.

Conclusion

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. This is largely inferred from the known properties of its constituent functional groups. However, there is a notable absence of

comprehensive, publicly available experimental data for this specific compound. The information presented in this guide, particularly the quantitative physicochemical properties, is primarily based on computational predictions and should be utilized as a preliminary reference. Further experimental investigation is crucial to fully characterize its chemical and biological properties and to unlock its potential for various applications.

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